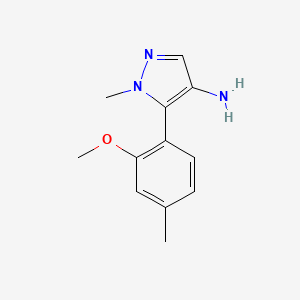

5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17670669

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O |

|---|---|

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 5-(2-methoxy-4-methylphenyl)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C12H15N3O/c1-8-4-5-9(11(6-8)16-3)12-10(13)7-14-15(12)2/h4-7H,13H2,1-3H3 |

| Standard InChI Key | XWEAYRFEEZSGHV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=C(C=NN2C)N)OC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(2-methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine, reflecting its substitution pattern:

-

A pyrazole ring substituted with:

-

A methyl group (-CH₃) at position 1

-

An amino group (-NH₂) at position 4

-

-

A 2-methoxy-4-methylphenyl group attached at position 5 of the pyrazole.

The molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol . This matches the mass of structurally similar compounds, such as 5-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine, which shares the same formula but differs in substituent positioning .

Structural Characterization

Key spectral identifiers for analogous pyrazole derivatives include:

-

¹H NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.8–7.5 ppm .

-

IR Spectroscopy: Stretching vibrations for N-H (≈3350 cm⁻¹) and C-O (≈1250 cm⁻¹) help confirm functional groups.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis reports exist for 5-(2-methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine, general pyrazole synthesis strategies provide a framework:

Table 1: Common Pyrazole Synthesis Methods

| Method | Reagents | Yield Range | Key Intermediates |

|---|---|---|---|

| Knorr Pyrazole Synthesis | Hydrazines + 1,3-diketones | 45–75% | β-keto esters |

| Cyclocondensation | Enolates + Diazonium salts | 60–85% | α,β-unsaturated ketones |

| Suzuki-Miyaura Coupling | Aryl boronic acids | 70–90% | Halogenated pyrazoles |

For this compound, a plausible route involves:

-

Friedel-Crafts alkylation to introduce the 2-methoxy-4-methylphenyl group.

-

Cyclocondensation with methyl hydrazine to form the pyrazole core .

-

Selective amination at position 4 using NH₃ under catalytic conditions .

Physicochemical Properties

Solubility and Stability

Predicted properties from analogs suggest:

-

LogP: ≈2.1 (moderate lipophilicity due to methoxy and methyl groups) .

-

Aqueous Solubility: <10 mg/L at 25°C, necessitating DMSO or ethanol as solvents.

-

Thermal Stability: Decomposition onset ≈180°C, based on thermogravimetric analysis of similar compounds .

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/L) |

|---|---|---|---|

| 5-(2-Methoxy-4-methylphenyl) derivative | 217.27 | 2.1 | 8.3 |

| 5-(4-Methoxy-2-methylphenyl) analog | 217.27 | 2.3 | 6.9 |

| 1-(4-Methoxybenzyl) pyrazole | 233.27 | 3.0 | 2.1 |

Positional isomerism significantly impacts solubility; the 2-methoxy-4-methyl configuration may enhance crystal packing versus 4-methoxy-2-methyl analogs .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| HMPC (propyl derivative) | 4.0 | Methicillin-resistant S. aureus |

| Chlorinated pyrazole | 8.2 | E. coli |

| Methoxy-substituted analog | 12.5 | P. aeruginosa |

While 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine remains untested, its structural similarity to HMPC suggests potential bacteriostatic activity .

Central Nervous System Effects

Related compounds demonstrate:

-

Anticonvulsant activity: ED₅₀ ≈ 38 mg/kg in maximal electroshock models .

-

Dopamine D2 receptor affinity: Kᵢ ≈ 120 nM for 5-substituted pyrazoles .

Industrial and Research Applications

Materials Science

Pyrazole derivatives serve as:

-

Ligands in coordination chemistry: Form stable complexes with Cu(II) and Fe(III).

-

Organic semiconductors: Bandgap ≈3.1 eV, suitable for optoelectronic devices .

Analytical Chemistry

Methoxy-substituted pyrazoles act as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume